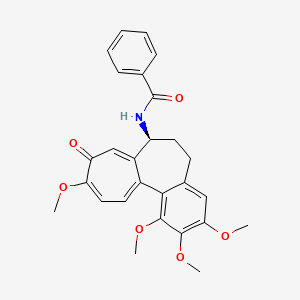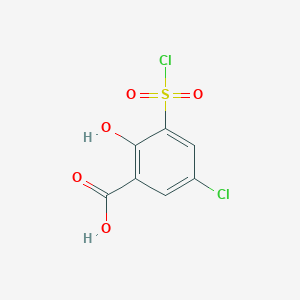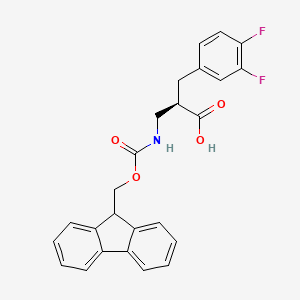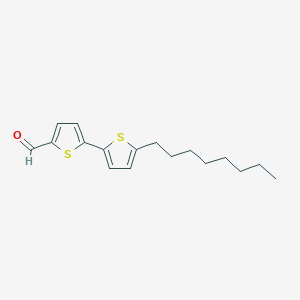![molecular formula C13H16N2O B13974997 6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)
6-Benzyl-1,6-diazaspiro[3.4]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-1,6-diazaspiro[3.4]octan-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane ring and a benzyl group. The presence of nitrogen atoms in the ring structure imparts significant chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,6-diazaspiro[3.4]octan-2-one typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-1,6-diazaspiro[3.4]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
6-Benzyl-1,6-diazaspiro[3.4]octan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitrogen-containing structure.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Benzyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octane: A related compound with a similar spirocyclic structure but lacking the benzyl group.
6-Benzyl-2,6-diazaspiro[3.4]octane: Another similar compound with slight structural variations.
Uniqueness
6-Benzyl-1,6-diazaspiro[3.4]octan-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
7-benzyl-1,7-diazaspiro[3.4]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-8-13(14-12)6-7-15(10-13)9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCRABQMVLYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)

![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)

![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)


![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)





